N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide chemical structure and properties
N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide chemical structure and properties
An In-depth Technical Guide to N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
Foreword: Charting the Course for a Novel Pyrazole Derivative
In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1][2] This guide delves into the chemical architecture and prospective properties of a novel entity: N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide. While this specific molecule is not extensively documented in current literature, its structure, combining a proven pharmacophore (pyrazole) with a sterically significant and metabolically robust pivaloyl group, presents a compelling case for its synthesis and investigation. This document serves as a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals, offering a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential as a therapeutic agent. Our approach is grounded in established chemical principles and data from closely related analogues, providing a solid foundation for the exploration of this promising compound.
Section 1: Molecular Architecture and Design Rationale
The chemical structure of N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide is a strategic amalgamation of two key functional moieties: the 1-substituted pyrazole and the N-propylpivalamide.
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The Pyrazole Core: The five-membered aromatic pyrazole ring is a privileged structure in drug design, known to engage in various biological interactions, including hydrogen bonding and π-stacking.[3][4] Its presence is associated with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][5]
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The Pivalamide Group: The pivaloyl group (tert-butylcarbonyl) is characterized by its significant steric bulk.[6] When incorporated as an amide, it can confer several advantageous properties to a molecule. The bulky t-butyl group can provide metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis.[6] This steric hindrance also influences the conformational preferences of the molecule, which can be critical for its interaction with biological targets. Furthermore, the lipophilicity of the t-butyl group can enhance membrane permeability and oral bioavailability.
The propyl linker provides a flexible chain connecting these two key components, allowing for optimal spatial orientation of the pyrazole and pivalamide groups for potential target binding.
Figure 2: Proposed synthetic workflow for N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide.
Experimental Protocol: N-Acylation
This protocol details the final acylation step, assuming the precursor 3-(1H-pyrazol-1-yl)propan-1-amine is available. [7][8] Materials:
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3-(1H-Pyrazol-1-yl)propan-1-amine (1.0 equiv)
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Pivaloyl chloride (1.1 equiv) [9][10]* Triethylamine (1.2 equiv) or another non-nucleophilic base [6][11]* Anhydrous Dichloromethane (DCM)
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1 M HCl solution
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Saturated NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄ or MgSO₄
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1H-pyrazol-1-yl)propan-1-amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
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Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution. The use of low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl to remove unreacted triethylamine, saturated NaHCO₃ solution to remove any pivalic acid byproduct, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Causality in Experimental Design
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Anhydrous Conditions: Pivaloyl chloride reacts vigorously with water to form pivalic acid and HCl, which would consume the starting materials and complicate purification. [10]* Inert Atmosphere: This prevents the introduction of atmospheric moisture.
-
Non-nucleophilic Base: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction without competing with the primary amine for the pivaloyl chloride. [11]* Stoichiometry: A slight excess of pivaloyl chloride ensures the complete consumption of the starting amine. A larger excess should be avoided to simplify purification.
Section 3: Structural Elucidation and Predicted Physicochemical Properties
As a novel compound, experimental data for N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide is not available. However, its properties can be reliably predicted based on its structure and data from analogous compounds. [12]
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₉N₃O | Based on chemical structure |
| Molecular Weight | 209.29 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small organic amides |
| Melting Point | 80-120 °C | Based on similar N-acyl pyrazole derivatives [12] |
| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate; sparingly soluble in water | The presence of polar amide and pyrazole groups is offset by the nonpolar pivaloyl and propyl groups |
| LogP | ~1.5 - 2.5 | Estimated based on the contribution of its functional groups [13] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.5 ppm (d, 1H): Pyrazole H-5
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δ ~7.4 ppm (d, 1H): Pyrazole H-3
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δ ~6.2 ppm (t, 1H): Pyrazole H-4
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δ ~5.8 ppm (br s, 1H): Amide N-H
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δ ~4.2 ppm (t, 2H): N-CH₂ (adjacent to pyrazole)
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δ ~3.3 ppm (q, 2H): N-CH₂ (adjacent to amide)
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δ ~2.1 ppm (quint, 2H): Central CH₂ of propyl chain
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δ ~1.2 ppm (s, 9H): tert-Butyl protons
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~178 ppm: Amide C=O
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δ ~139 ppm: Pyrazole C-5
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δ ~129 ppm: Pyrazole C-3
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δ ~105 ppm: Pyrazole C-4
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δ ~48 ppm: N-CH₂ (adjacent to pyrazole)
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δ ~39 ppm: Quaternary carbon of t-butyl group
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δ ~38 ppm: N-CH₂ (adjacent to amide)
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δ ~30 ppm: Central CH₂ of propyl chain
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δ ~27 ppm: Methyl carbons of t-butyl group
-
-
FT-IR (ATR, cm⁻¹):
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~3300 cm⁻¹: N-H stretching of the secondary amide
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~2960 cm⁻¹: C-H stretching of the alkyl groups
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~1640 cm⁻¹: C=O stretching (Amide I band)
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~1540 cm⁻¹: N-H bending (Amide II band)
-
-
Mass Spectrometry (ESI+):
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m/z: 210.16 [M+H]⁺, 232.14 [M+Na]⁺
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Section 4: Prospective Biological Activity and Applications
The structural features of N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide suggest several potential avenues for investigation in drug discovery.
Potential as an Anti-inflammatory Agent
Many pyrazole-containing compounds exhibit significant anti-inflammatory properties, with some acting as selective COX-2 inhibitors. [3][5]The N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide scaffold could be explored for its ability to modulate inflammatory pathways. The pivaloyl group may enhance cell permeability and metabolic stability, potentially leading to improved in vivo efficacy compared to more labile analogues.
Neuroprotective Potential
Structurally related N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. [12]These compounds were shown to decrease levels of the pro-apoptotic protein Bax and caspase-3 activation. [12]It is plausible that N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide could exhibit similar neuroprotective activities, making it a candidate for investigation in the context of neurodegenerative diseases.
Anticancer Applications
The pyrazole nucleus is a common feature in many small-molecule anticancer agents. [14]These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival. The unique combination of the pyrazole core and the bulky, lipophilic pivalamide group in the target molecule could lead to novel interactions with anticancer targets.
Section 5: Conclusion
N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide represents a novel chemical entity with significant potential for applications in drug discovery. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic properties provide a benchmark for the successful synthesis and identification of this compound. Based on the known pharmacology of its constituent moieties and related compounds, N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide is a promising candidate for investigation as an anti-inflammatory, neuroprotective, or anticancer agent. The insights and protocols detailed herein are intended to empower researchers to explore the therapeutic potential of this and other novel pyrazole derivatives.
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